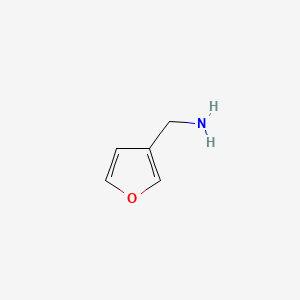

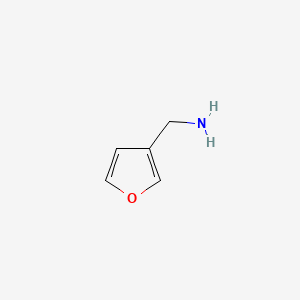

Furan-3-ylmethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

furan-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-3-5-1-2-7-4-5/h1-2,4H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNABHFLZYMCJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379881 | |

| Record name | furan-3-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4543-47-9 | |

| Record name | furan-3-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(furan-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Furan-3-ylmethanamine: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Furan-3-ylmethanamine, a heterocyclic amine that has garnered significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and critically, its applications as a versatile building block in the design of novel therapeutics. This document is intended to be a practical resource, offering not just factual information, but also expert insights into the strategic application of this valuable scaffold.

Introduction: The Emergence of Furan Scaffolds in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged structure in drug discovery.[1] Its unique electronic and steric properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to bioactive molecules.[1][2] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2] this compound, in particular, serves as a key intermediate and a fundamental structural motif in the development of novel chemical entities. Its strategic incorporation into drug candidates can lead to enhanced potency, improved metabolic stability, and better overall drug-like properties.[1]

Core Identity: CAS Number and IUPAC Nomenclature

A precise understanding of a compound's identity is fundamental to all scientific research. This compound is identified by the following designations:

| Identifier | Value |

| CAS Number | 4543-47-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₅H₇NO |

| Molecular Weight | 97.12 g/mol |

| Synonyms | 3-(Aminomethyl)furan, 3-Furfurylamine |

The hydrochloride salt of this compound is also commercially available and is identified by CAS Number 131052-43-2 .[3]

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various synthetic routes. A common and effective strategy involves the reduction of a suitable furan-3-carboxamide or furan-3-carbonitrile precursor.

Synthetic Pathway: Reduction of Furan-3-carboxamide

A reliable method for the preparation of this compound involves the reduction of furan-3-carboxamide using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 3. 1-(FURAN-3-YL)METHANAMINE HYDROCHLORIDE | CAS 131052-43-2 [matrix-fine-chemicals.com]

A-Technical-Guide-to-the-Synthesis-of-Furan-3-ylmethanamine-from-3-Furaldehyde

Abstract

Furan-3-ylmethanamine is a pivotal heterocyclic building block in medicinal chemistry and drug development, valued for its presence in numerous pharmacologically active compounds. This guide provides an in-depth technical overview of its synthesis, starting from the readily available precursor, 3-furaldehyde. We will dissect the primary synthetic strategies, with a strong focus on reductive amination, exploring the mechanistic underpinnings, the rationale behind reagent selection, and detailed, field-tested protocols. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry, offering practical insights to enable efficient and reliable synthesis of this key amine.

Introduction: The Strategic Importance of this compound

The furan moiety is a privileged scaffold in drug discovery, appearing in a wide array of natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets. This compound (CAS No. 4543-47-9)[3], specifically, serves as a crucial intermediate, providing a nucleophilic amino group attached to the furan core via a methylene linker. This structure is integral to the synthesis of more complex molecules, including certain anti-ulcer agents and other therapeutic candidates.

The most direct and industrially scalable approach to this compound is the conversion of 3-furaldehyde. This guide will focus on the most prevalent and effective method for this transformation: reductive amination . We will also briefly touch upon alternative historical methods like the Leuckart-Wallach reaction to provide a comprehensive perspective.

The Core Strategy: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in organic chemistry, prized for its efficiency and selectivity. The process involves two key sequential steps that occur in a single pot:

-

Imine Formation: The carbonyl group of 3-furaldehyde reacts with an amine source, typically ammonia, to form a C=N double bond, yielding an imine (or its protonated form, the iminium ion).

-

Reduction: The imine intermediate is then reduced in situ by a selective reducing agent to afford the final primary amine.

The elegance of this method lies in the use of reducing agents that are more reactive towards the iminium ion than the starting aldehyde, preventing premature reduction of the carbonyl group.[4]

Mechanistic Pathway

The reaction begins with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 3-furaldehyde. This is followed by proton transfer and subsequent dehydration to form the key iminium ion intermediate. A hydride (-H⁻) delivered from the reducing agent then attacks the electrophilic carbon of the iminium ion, yielding this compound.

Caption: Simplified workflow of the Leuckart-Wallach reaction.

Purification and Characterization

Regardless of the synthetic route, proper purification and characterization are essential to validate the final product.

-

Purification: Due to the relatively low boiling point of this compound, vacuum distillation is the most effective method for purification on a laboratory scale. It efficiently removes non-volatile impurities and residual high-boiling solvents. For smaller scales or to remove closely-related impurities, column chromatography on silica gel (using a DCM/Methanol or Ethyl Acetate/Hexane with triethylamine gradient) can be employed.

-

Characterization: The structure of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the furan ring protons, a singlet for the methylene (-CH₂-) group, and a broad singlet for the amine (-NH₂) protons which may exchange with D₂O.

-

¹³C NMR: Will show the expected number of carbon signals corresponding to the furan ring and the methylene carbon.

-

Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight (98.12 g/mol ).

-

FT-IR: Look for characteristic N-H stretching bands in the 3300-3400 cm⁻¹ region and C-N stretching.

-

Conclusion and Scientist's Perspective

For the synthesis of this compound from 3-furaldehyde, reductive amination stands as the unequivocally superior methodology . It offers higher yields, milder conditions, and a more direct path to the final product compared to historical alternatives like the Leuckart-Wallach reaction.

From a practical, in-lab perspective, the choice between NaBH₄ and NaBH(OAc)₃ (STAB) is a balance of cost versus convenience and safety.

-

The sodium borohydride method is robust and economical, making it suitable for larger-scale preparations where cost is a primary driver. Careful control of the addition rate and temperature is key to maximizing yield.

-

The STAB protocol offers operational simplicity and is often the go-to method for discovery chemistry and smaller-scale syntheses where reliability and ease of execution are paramount. It consistently delivers high yields with minimal side-product formation.

Ultimately, by understanding the mechanistic principles and carefully controlling the experimental parameters detailed in this guide, researchers can confidently and efficiently synthesize high-purity this compound, a critical component for advancing drug discovery and development programs.

References

- Organic Syntheses Procedure, Borane-ammonia.

- Alfa Chemistry, Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.

- YouTube, Reductive Amination.

- National Institutes of Health, Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor.

- Wikipedia, Leuckart reaction.

- PubMed Central, An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol.

- Preparation of Aliphatic Amines by the Leuckart Reaction.

- Royal Society of Chemistry, Efficient and selective catalytic hydrogenation of furanic aldehydes using well defined Ru and Ir pincer complexes.

- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.

- Semantic Scholar, STUDIES ON THE LEUCKART REACTION.

- BYU ScholarsArchive, An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent.

- National Institutes of Health, Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts.

- Master Organic Chemistry, Reductive Amination, and How It Works.

- MDPI, Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide.

- TÜBİTAK Academic Journals, An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol.

- Sinfoo Biotech, this compound,(CAS# 4543-47-9).

- Royal Society of Chemistry, Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes.

Sources

- 1. An efficient one-pot and simple multicomponent approach to the synthesis of highly functionalized furans containing dialkyl phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. This compound,(CAS# 4543-47-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

The Multifaceted Biological Landscape of Furan-3-ylmethanamine and Its Derivatives: A Technical Guide for Drug Discovery Professionals

The furan scaffold is a privileged motif in medicinal chemistry, imparting a unique combination of physicochemical properties that have been exploited in a wide array of therapeutic agents.[1] Among the diverse family of furan-containing compounds, furan-3-ylmethanamine and its derivatives have emerged as a particularly promising class of molecules with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.

The this compound Core: A Versatile Pharmacophore

The this compound core, characterized by an aminomethyl group at the 3-position of the furan ring, serves as a versatile template for the design of novel bioactive compounds. The presence of the furan ring, an aromatic heterocycle, contributes to the molecule's ability to engage in various non-covalent interactions with biological targets, while the aminomethyl side chain provides a key point for structural modification and optimization of pharmacological activity.

Synthetic Strategies: Accessing Chemical Diversity

The synthesis of this compound derivatives is crucial for exploring their therapeutic potential. A common and efficient approach involves the reductive amination of furan-3-carbaldehyde. This method allows for the introduction of a wide variety of substituents on the nitrogen atom, leading to the generation of diverse chemical libraries for biological screening.

Another versatile method is the reaction of 3-(chloromethyl)furan with a range of primary and secondary amines, providing access to a plethora of N-substituted derivatives. Furthermore, the synthesis of Schiff base derivatives through the condensation of this compound with various aldehydes and ketones offers another avenue for structural diversification.[2][3]

Experimental Protocol: General Synthesis of N-Substituted this compound Derivatives via Reductive Amination

This protocol outlines a general procedure for the synthesis of N-substituted this compound derivatives.

Materials:

-

Furan-3-carbaldehyde

-

Appropriate primary or secondary amine

-

Sodium triacetoxyborohydride (STAB)

-

Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a solution of furan-3-carbaldehyde (1.0 eq) in DCE or THF, add the desired amine (1.0-1.2 eq) and a catalytic amount of glacial acetic acid.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.

-

Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired N-substituted this compound derivative.

Causality Behind Experimental Choices:

-

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for reductive amination as it does not readily reduce the starting aldehyde.

-

The use of a catalytic amount of acetic acid facilitates the formation of the iminium ion intermediate, which is more susceptible to nucleophilic attack by the hydride reagent.

-

Quenching with sodium bicarbonate neutralizes the acidic reaction mixture and removes any unreacted acid.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Furan-containing compounds have demonstrated significant potential as anticancer agents, and derivatives of this compound are no exception.[4][5] These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often through mechanisms that involve the induction of apoptosis and cell cycle arrest.

Evaluation of Cytotoxicity: The MTT Assay

A fundamental step in assessing the anticancer potential of this compound derivatives is the determination of their cytotoxicity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for this purpose.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol details the procedure for evaluating the in vitro cytotoxicity of this compound derivatives against a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium

-

96-well microtiter plates

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound derivative in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the half-maximal inhibitory concentration (IC50) value.

Self-Validating System: The inclusion of both positive and negative (vehicle) controls is critical for validating the assay. The positive control ensures the assay is responsive to cytotoxic agents, while the vehicle control establishes the baseline for 100% cell viability.

Illustrative Anticancer Data

The following table summarizes hypothetical IC50 values for a series of N-substituted this compound derivatives against the MCF-7 breast cancer cell line, illustrating the potential impact of different substituents on anticancer activity.

| Compound | N-Substituent | IC50 (µM) against MCF-7 |

| 1a | Phenyl | 15.2 |

| 1b | 4-Chlorophenyl | 8.5 |

| 1c | 4-Methoxyphenyl | 12.1 |

| 1d | Naphthyl | 5.8 |

| 1e | Benzyl | 22.4 |

Note: These are representative data and do not reflect actual experimental results.

Structure-Activity Relationship (SAR) Insights: The hypothetical data suggests that aromatic substituents on the nitrogen atom are favorable for anticancer activity. Electron-withdrawing groups, such as a chloro substituent on the phenyl ring (Compound 1b ), may enhance potency. Furthermore, extending the aromatic system, as seen with the naphthyl group (Compound 1d ), could lead to improved activity.

Neuroprotective Potential: Combating Neurodegenerative Diseases

Neurodegenerative diseases represent a significant and growing global health concern.[7] Furan derivatives have shown promise as neuroprotective agents, primarily due to their antioxidant and anti-inflammatory properties.[8] this compound derivatives are being explored for their potential to mitigate neuronal damage and dysfunction.

Assessing Neuroprotection in Vitro

A common in vitro model to assess neuroprotective effects involves inducing neuronal cell death and evaluating the ability of a compound to prevent this toxicity. Glutamate-induced excitotoxicity is a well-established model for this purpose.[9]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol describes a method to evaluate the neuroprotective effects of this compound derivatives against glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium

-

96-well plates

-

This compound derivative stock solution

-

Glutamate solution

-

MTT assay reagents (as described in section 3.1)

Procedure:

-

Seed neuronal cells in a 96-well plate and allow them to differentiate if necessary.

-

Pre-treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 1-2 hours).

-

Induce neurotoxicity by adding a toxic concentration of glutamate to the wells (except for the control wells).

-

Co-incubate the cells with the test compound and glutamate for 24 hours.

-

Assess cell viability using the MTT assay as described previously.

-

Calculate the percentage of neuroprotection afforded by the compound at each concentration.

Causality Behind Experimental Choices:

-

Pre-treatment with the test compound allows it to exert its potential protective effects before the neurotoxic insult.

-

Glutamate is a key excitatory neurotransmitter, and its overactivation leads to excitotoxicity, a common pathway of neuronal death in many neurological disorders.

Signaling Pathways in Neuroprotection

The neuroprotective effects of this compound derivatives may be mediated through various signaling pathways. One plausible mechanism involves the modulation of oxidative stress and inflammatory responses.

Caption: Hypothetical signaling pathway for the neuroprotective effects of this compound derivatives.

Antimicrobial Activity: A Continuing Need for Novel Agents

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with potent activity against pathogenic microorganisms. Furan derivatives have a long history in this area, and this compound analogs, particularly their Schiff base derivatives, are being investigated as a new class of antimicrobial agents.[2][3][10]

Determining Antimicrobial Potency: The Broth Microdilution Method

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. The broth microdilution method is a standard and reliable technique for determining MIC values.[11][12][13][14]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a standardized method for determining the MIC of this compound derivatives against a bacterial strain.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

This compound derivative stock solution

-

0.5 McFarland standard

-

Spectrophotometer

Procedure:

-

Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Prepare serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.

-

Inoculate each well with the diluted bacterial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Trustworthiness of the Protocol: Adherence to standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), ensures the reliability and reproducibility of MIC results.

Illustrative Antimicrobial Data

The following table presents hypothetical MIC values for a series of this compound Schiff base derivatives against S. aureus.

| Compound | Schiff Base Substituent | MIC (µg/mL) against S. aureus |

| 2a | Salicylaldehyde | 16 |

| 2b | 4-Hydroxybenzaldehyde | 32 |

| 2c | 4-Nitrobenzaldehyde | 8 |

| 2d | Cinnamaldehyde | 16 |

Note: These are representative data and do not reflect actual experimental results.

Structure-Activity Relationship (SAR) Insights: The hypothetical data suggests that the nature of the aldehyde used to form the Schiff base significantly influences antimicrobial activity. The presence of an electron-withdrawing nitro group (Compound 2c ) appears to enhance potency against S. aureus. The hydroxyl group in the ortho position of the phenyl ring (Compound 2a ) also seems to be beneficial.

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated potential in the fields of oncology, neurodegenerative diseases, and infectious diseases warrants further investigation. Future research should focus on:

-

Expansion of Chemical Diversity: Synthesis of larger and more diverse libraries of this compound derivatives to comprehensively explore the chemical space.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways responsible for the observed biological activities.

-

In Vivo Efficacy and Safety: Evaluation of the most promising candidates in relevant animal models to assess their therapeutic potential and toxicological profiles.

-

Structure-Based Drug Design: Utilization of computational modeling and structural biology to guide the rational design of more potent and selective derivatives.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel this compound-based therapeutics to address unmet medical needs.

References

- BenchChem. (2025). Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 106. BenchChem.

- BMG LABTECH. (2024, July 30).

- Shul'gin, A. A., & Muraleva, N. A. (2023). Methodological approach to evaluating the neuroprotective effects of potential drugs. Biomedicines, 11(9), 2419.

- Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

- BenchChem. (2025).

- Shul'gin, A. A., & Muraleva, N. A. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475.

- Molecules. (2022).

- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Antibiotics, 10(2), 191.

- ACG Publications. (2024). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene-1,2-diamine.

- Shul'gin, A. A., & Muraleva, N. A. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed.

- JoVE. (2022, September 13). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube.

- Bukhari, S. N., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2496.

- Al-Warhi, T., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(43), 28786-28801.

- Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. (2015). Molecules, 20(9), 16584-16596.

- Uncovering potential neuroprotective flavonoids for Alzheimer's disease using cutting-edge molecular simulation and in vitro. (2023). Journal of Pharmaceutical and Biomedical Analysis, 236, 115711.

- Evaluation of Additive Neuroprotective Effect of Combination Therapy for Parkinson's Disease Using In Vitro Models. (2023). International Journal of Molecular Sciences, 24(13), 10927.

- Verma, A., Pandeya, S. N., & Sinha, S. (2011). Synthesis and biological activities of furan derivatives.

- Synthesis and biological activity studies of furan deriv

- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181.

- Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega, 5(24), 14567-14576.

- Antiamnesic and neuroprotective effects of the aminotetrahydrofuran derivative ANAVEX1-41 against amyloid beta(25-35)-induced toxicity in mice. (2009). PubMed.

- Synthesis and Evaluation of Novel Compounds with Anticancer Activity. (2022). MDPI.

- Antimicrobial Activity of Schiff's Bases of 4-Amino-3-(α-Furan)-5-Mercapto-1,2,4-Triazole and Their Cu(Ⅱ)Complexes. (1993). Chinese Journal of Modern Applied Pharmacy.

- A Review on Biological and Medicinal Significance of Furan. (2023). Al-Qalam Journal of Medical and Applied Sciences, 6(1), 1-10.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(5).

- Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene-1,2-diamine. (2024).

- Synthesis and Bioactivity of Novel N,N′-Diacylhydrazine Derivatives Containing Furan (III). (2011).

- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). PubMed.

- Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2022).

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(19), 6529.

- Further SAR studies on natural template based neuroprotective molecules for the treatment of Alzheimer's disease. (2021). PubMed.

- SAR studies of furan derivatives. (2018).

- Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. (2025). PubMed.

- The Neuroprotective Effects of Histamine H3 Receptor Antagonist E177 on Pilocarpine-Induced Status Epilepticus in R

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. acgpubs.org [acgpubs.org]

- 3. Antimicrobial Activity of Schiff's Bases of 4-Amino-3-(α-Furan)-5-Mercapto-1,2,4-Triazole and Their Cu(Ⅱ)Complexes [chinjmap.com]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. protocols.io [protocols.io]

- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of Furan-3-ylmethanamine

An In-Depth Technical Guide to the Spectroscopic Characterization of Furan-3-ylmethanamine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties. A thorough understanding of its molecular architecture is fundamental for its application in novel synthesis and drug design. This guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the interpretation of this data, offering field-proven insights into experimental choices and the causality behind the observed spectral features. This document is intended for researchers, scientists, and drug development professionals who require a robust, validated understanding of this compound's spectroscopic signature.

Introduction: The Significance of this compound

The furan moiety is a common scaffold in a multitude of biologically active compounds and functional materials. The introduction of an aminomethyl group at the 3-position of the furan ring creates a versatile intermediate, this compound, which can be further functionalized to explore new chemical space. Accurate and unambiguous structural confirmation is the bedrock of any chemical research, making high-quality spectroscopic data indispensable. This guide serves as an authoritative reference for the characterization of this compound.

The structural integrity of this compound is confirmed through a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³, we can map the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound was acquired in deuterochloroform (CDCl₃).

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: A solution of this compound (approx. 5-10 mg) is prepared in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: The spectrum is recorded on a 90 MHz FT-NMR spectrometer.

-

Acquisition Parameters: A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Data Interpretation and Insights:

The ¹H NMR spectrum reveals five distinct signals, corresponding to the five unique proton environments in the molecule.

-

δ 7.39 (t, 1H): This signal corresponds to the proton at the C5 position of the furan ring. Its triplet multiplicity arises from coupling to the two neighboring protons at C4 and C2 (via a long-range coupling), with a coupling constant J of approximately 1.7 Hz.

-

δ 7.35 (m, 1H): This multiplet is assigned to the proton at the C2 position. It is coupled to the protons at C5 and C4.

-

δ 6.35 (m, 1H): The proton at the C4 position gives rise to this multiplet, showing coupling to the adjacent ring protons.

-

δ 3.79 (s, 2H): This singlet corresponds to the two protons of the methylene group (-CH₂-). The singlet nature indicates a lack of coupling to adjacent protons, which is expected as it is attached to a nitrogen atom.

-

δ 1.57 (s, 2H): This broad singlet is characteristic of the two amine (-NH₂) protons. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange.

Table 1: Summary of ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.39 | t | 1H | H-5 (Furan) |

| 7.35 | m | 1H | H-2 (Furan) |

| 6.35 | m | 1H | H-4 (Furan) |

| 3.79 | s | 2H | -CH₂- (Methylene) |

| 1.57 | s (broad) | 2H | -NH₂ (Amine) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR analysis is used.

-

Instrumentation: The spectrum is recorded on a 22.5 MHz FT-NMR spectrometer.

-

Acquisition Parameters: Proton-decoupled mode is used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and referenced to the CDCl₃ solvent peak (δ 77.0 ppm).

Data Interpretation and Insights:

The proton-decoupled ¹³C NMR spectrum shows five distinct signals, corresponding to the five carbon atoms of this compound.

-

δ 143.0, 139.3, 110.8 ppm: These signals in the downfield region are characteristic of the sp² hybridized carbons of the furan ring.

-

δ 123.7 ppm: This signal is also attributed to a furan ring carbon.

-

δ 38.6 ppm: This upfield signal corresponds to the sp³ hybridized carbon of the methylene (-CH₂-) group.

Table 2: Summary of ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 143.0 | Furan Ring C |

| 139.3 | Furan Ring C |

| 123.7 | Furan Ring C |

| 110.8 | Furan Ring C |

| 38.6 | -CH₂- (Methylene) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The spectrum is typically acquired using the liquid film method, where a drop of the neat liquid is placed between two salt (NaCl or KBr) plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is first collected and automatically subtracted from the sample spectrum.

Data Interpretation and Insights:

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

-

3380-3290 cm⁻¹ (broad): This region shows two distinct peaks characteristic of the symmetric and asymmetric N-H stretching vibrations of a primary amine (-NH₂).

-

3100-3000 cm⁻¹: Absorption bands in this region are typical for C-H stretching vibrations of the aromatic furan ring.

-

2950-2850 cm⁻¹: These peaks correspond to the C-H stretching vibrations of the aliphatic methylene (-CH₂-) group.

-

~1600 cm⁻¹: A weak absorption can be attributed to the N-H bending (scissoring) vibration of the primary amine.

-

~1500, 1400 cm⁻¹: These absorptions are characteristic of the C=C stretching vibrations within the furan ring.

-

~1020 cm⁻¹: A strong band in this region is indicative of the C-O-C stretching vibration of the furan ether linkage.

Table 3: Summary of Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3380-3290 | N-H Stretch | Primary Amine |

| 3100-3000 | C-H Stretch (sp²) | Furan Ring |

| 2950-2850 | C-H Stretch (sp³) | Methylene |

| ~1600 | N-H Bend | Primary Amine |

| ~1500, 1400 | C=C Stretch | Furan Ring |

| ~1020 | C-O-C Stretch | Furan Ether |

Data interpretation based on characteristic IR frequencies. A representative spectrum can be found at the Spectral Database for Organic Compounds (SDBS).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electron Ionization (EI) is a common method for volatile compounds like this compound. The sample is bombarded with a high-energy electron beam.

-

Instrumentation: A quadrupole mass spectrometer is typically used.

-

Data Acquisition: The instrument scans a range of m/z values to detect the molecular ion and its fragments.

Data Interpretation and Insights:

The mass spectrum provides the molecular weight and key fragmentation pathways.

-

Molecular Ion Peak (M⁺): The molecular weight of this compound (C₅H₇NO) is 97.12 g/mol . The mass spectrum shows a clear molecular ion peak at m/z = 97 . The presence of a nitrogen atom means the molecular weight is an odd number, consistent with the Nitrogen Rule.

-

Base Peak: The most intense peak in the spectrum, the base peak, appears at m/z = 80 . This corresponds to the loss of the amino group (-NH₂) radical, followed by rearrangement.

-

Key Fragment: A significant peak is observed at m/z = 30 , which is characteristic of the [CH₂NH₂]⁺ fragment, a common fragmentation for primary amines.

dot

Furan-3-ylmethanamine: A Technical Guide to Solubility and Stability for Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of a Promising Heterocycle

Furan-3-ylmethanamine, a molecule incorporating both a furan ring and a primary aminomethyl group, represents a scaffold of significant interest in medicinal chemistry. Its structural motifs are present in numerous biologically active compounds, making a thorough understanding of its fundamental physicochemical properties—namely solubility and stability—a prerequisite for any successful drug discovery and development program. This guide provides an in-depth exploration of these critical parameters. We move beyond simple data reporting to elucidate the underlying chemical principles and provide robust, field-proven methodologies for in-house characterization. For researchers and drug development professionals, this document is intended to serve as a practical and authoritative resource for unlocking the full potential of this compound and its derivatives.

Section 1: The Molecular Profile of this compound

This compound (C₅H₇NO, MW: 97.12 g/mol ) is comprised of a five-membered aromatic furan ring and a methanamine substituent at the 3-position.[1][2][3] This unique combination of a heteroaromatic system and a basic side chain dictates its chemical behavior.

-

The Furan Moiety: The furan ring is an electron-rich aromatic system. While this aromaticity confers a degree of stability, it is also susceptible to certain chemical transformations, particularly under acidic conditions or in the presence of oxidizing agents.[4][5] The ether linkage within the ring is a key site of potential reactivity.

-

The Methanamine Group: The primary amine group (pKa is predicted to be around 9.6) imparts basicity to the molecule, allowing for the formation of salts with various acids.[6] This group is also a key site for hydrogen bonding, which significantly influences its solubility in protic solvents.

A foundational understanding of these two components is critical for predicting and interpreting the solubility and stability data that will be discussed.

Section 2: Solubility Characterization

Solubility is a cornerstone of drug development, influencing everything from formulation to bioavailability. For this compound, both aqueous and organic solubility are of interest. While specific quantitative data for this compound is not extensively published, its structural features suggest a degree of solubility in polar solvents. The related compound, furfurylamine (furan-2-ylmethanamine), is soluble in water, and (tetrahydrofuran-3-yl)methanamine is noted to be soluble in polar solvents.[7][8]

Predicted Solubility Profile

Based on its structure, we can anticipate the following solubility characteristics:

-

Aqueous Solubility: The presence of the amine group, capable of hydrogen bonding and protonation at acidic to neutral pH, suggests moderate aqueous solubility. Salt formation with pharmaceutically acceptable acids would be expected to significantly enhance aqueous solubility.

-

Organic Solvent Solubility: Good solubility is expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF, due to the potential for hydrogen bonding and dipole-dipole interactions. Solubility in non-polar solvents like hexanes is likely to be limited.

Quantitative Solubility Assessment: Methodologies

Accurate determination of solubility requires robust experimental methods. The "gold standard" remains the shake-flask method for determining thermodynamic solubility, which measures the equilibrium concentration of a compound in a solvent.[9]

Table 1: Predicted Solubility of this compound and Recommended Analytical Methods

| Solvent System | Predicted Solubility | Primary Analytical Method | Secondary/Confirmatory Method |

| Water (pH 7.4 Buffer) | Moderate | HPLC-UV | LC-MS |

| 0.1 M HCl | High (as hydrochloride salt) | HPLC-UV | UV-Vis Spectroscopy |

| Methanol | High | GC-MS | HPLC-UV |

| Dichloromethane | Moderate | GC-MS | ¹H NMR |

| Dimethyl Sulfoxide (DMSO) | Very High | HPLC-UV | LC-MS |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Objective: To determine the thermodynamic solubility of this compound in various solvent systems.

Materials:

-

This compound

-

Selected solvents (e.g., purified water, pH 7.4 phosphate buffer, 0.1 M HCl, methanol, DMSO)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC system with UV detector

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a scintillation vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[10]

-

Dilution and Analysis: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method.

-

Quantification: Determine the concentration of this compound in the original supernatant by comparing the peak area to a standard curve.

Causality in Experimental Design:

-

The use of an excess of the solid compound ensures that the solution is truly saturated at equilibrium.[11]

-

Temperature control is critical as solubility is temperature-dependent.

-

Filtration is a crucial step to prevent undissolved solid particles from artificially inflating the measured solubility.[10]

Section 3: Stability Profile and Degradation Pathways

Understanding the chemical stability of a drug candidate is mandatory for ensuring its safety, efficacy, and shelf-life.[12] this compound's stability is primarily influenced by its furan ring and primary amine. The furan ring, in particular, is susceptible to degradation under acidic, basic, and oxidative conditions.[13]

Anticipated Stability Challenges

-

Acidic Conditions: The furan ring is known to be sensitive to strong acids, which can catalyze ring-opening reactions.[5][14] This can lead to the formation of dicarbonyl compounds and subsequent polymerization.[13][15]

-

Oxidative Stress: The electron-rich furan ring is susceptible to oxidation, which can lead to the formation of reactive intermediates like epoxides or enediones, ultimately resulting in ring cleavage.[16] The presence of the amino alcohol moiety in a related compound is also noted to be susceptible to oxidation.[13]

-

Photostability: While specific data is unavailable, many aromatic systems can undergo photodegradation. It is prudent to assume that this compound may be light-sensitive until proven otherwise.

-

Thermal Stress: The stability of the compound at elevated temperatures should be evaluated to understand its behavior during manufacturing and storage.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing degradation pathways.[17][18] These studies involve exposing the compound to conditions more severe than those it would typically encounter.[12]

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Furan ring opening, formation of dicarbonyls |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Potential for furan ring degradation |

| Oxidation | 3% H₂O₂, Room Temp, 24h | Furan ring oxidation and cleavage |

| Thermal | Solid state, 70°C, 48h | Decomposition, polymerization |

| Photolytic | Solution exposed to ICH Q1B light conditions | Photodegradation, formation of various products |

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC-UV system

-

LC-MS system for peak identification

Procedure:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal stress, use the solid compound. For photostability, prepare a solution and expose it to light.

-

Stress Application: Expose the samples to the conditions outlined in Table 2. A control sample, protected from the stress condition, should be run in parallel.

-

Time-Point Analysis: At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the stressed sample. Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Peak Identification: For significant degradation products, utilize LC-MS to determine their molecular weights and fragmentation patterns to aid in structural elucidation.

Self-Validating System: The use of a stability-indicating HPLC method is crucial. This method must be validated to demonstrate that it can resolve the parent peak from all potential degradation products, ensuring that a decrease in the parent peak area is accurately quantified.[19]

Visualizing Degradation: A Conceptual Workflow

The following diagram illustrates the logical flow of a forced degradation study.

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways of the Furan Ring

The acid-catalyzed degradation of furans is a well-documented process that likely represents a key instability for this compound.

Caption: Conceptual acid-catalyzed degradation pathway.

Section 4: Analytical Methodologies

The reliability of any solubility or stability data hinges on the quality of the analytical methods used for quantification.

-

High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for both solubility and stability studies. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development. UV detection at a wavelength corresponding to the absorbance maximum of this compound should be employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For analyzing solubility in volatile organic solvents, GC-MS can be a powerful tool. It offers excellent separation and identification capabilities.[20]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is indispensable for forced degradation studies. It provides the molecular weight information needed to identify unknown degradation products.

The choice of analytical technique should be tailored to the specific experiment. For instance, headspace GC-MS is particularly useful for detecting volatile compounds like furan itself.[21][22]

Section 5: Summary and Recommendations

This compound is a molecule with significant potential, but its successful development requires a proactive approach to understanding its physicochemical properties.

Key Takeaways:

-

Solubility: this compound is predicted to have moderate aqueous solubility, which can be significantly enhanced through salt formation. It is expected to be soluble in polar organic solvents. The shake-flask method followed by HPLC-UV analysis is the recommended approach for quantitative determination.

-

Stability: The furan ring is the most probable site of instability, particularly under acidic and oxidative conditions. Forced degradation studies are essential to map out potential degradation pathways and develop a stability-indicating analytical method.

-

Handling and Storage: Based on potential instabilities, it is recommended to store this compound in a cool, dark place, protected from light and oxygen. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable.

This guide provides the strategic framework and tactical protocols for a comprehensive evaluation of this compound's solubility and stability. By implementing these methodologies, researchers and drug development professionals can generate the high-quality data necessary to make informed decisions, mitigate risks, and accelerate the journey from discovery to clinical application.

References

-

The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). ChemSusChem, 18(2). 4

-

Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.

-

1-(Furan-3-yl)-N-((tetrahydrofuran-2-yl)methyl)methanamine. (n.d.). ChemScene.

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review.

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate.

-

The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025). Wiley Online Library.

-

4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

-

Degradation studies of amines and alkanolamines during sour gas treatment process. (2011). ResearchGate.

-

Forced Degradation Studies. (2016). Semantic Scholar.

-

Forced Degradation Studies. (2016). MedCrave online.

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.

-

stability studies of 3-Amino-1-(furan-3-yl)propan-1-ol under different conditions. (n.d.). Benchchem.

-

Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed Central.

-

Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (n.d.). MDPI.

-

Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. (n.d.). Catalysis Science & Technology (RSC Publishing).

-

(Tetrahydrofuran-3-yl)methanamine. (n.d.). ChemicalBook.

-

CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine. (n.d.). CymitQuimica.

-

Furan-3-methanol. (n.d.). Chem-Impex.

-

Validation of analytical method for furan determination in eight food matrices and its levels in various foods. (n.d.). ResearchGate.

-

cross-validation of analytical methods for furan detection. (n.d.). Benchchem.

-

1-(Furan-3-yl)methanamine. (n.d.). PubChem.

-

(Tetrahydrofuran-3-yl)methanamine. (n.d.). PubChem.

-

1-(Furan-3-yl)-N-methylmethanamine. (n.d.). BLDpharm.

-

Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). ResearchGate.

-

Furfurylamine. (n.d.). PubChem.

-

A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. (2025). ResearchGate.

-

Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (n.d.). PMC.

-

Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1. (n.d.). Trepo.

-

(furan-3-yl)methanamine. (n.d.). AMERICAN ELEMENTS.

-

1-(furan-3-yl)methanamine (C5H7NO). (n.d.). PubChemLite.

-

3-furylmethyl amine; 3-Furanmethanamine; Furan-3-Yl-Methanamine. (n.d.). Chemrio.

-

3-FURYLMETHYLAMINE. (n.d.). ChemicalBook.

-

Theoretical investigation on the degradation mechanism of furan ring and restructuring of the fragmental units. (2025). ResearchGate.

-

Furan, 3-methyl-. (n.d.). the NIST WebBook.

-

Native furfural degradation pathways. (n.d.). ResearchGate.

-

(Tetrahydrofuran-3-YL)methanamine. (n.d.). Synblock.

Sources

- 1. 1-(Furan-3-yl)methanamine | C5H7NO | CID 2776197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. PubChemLite - 1-(furan-3-yl)methanamine (C5H7NO) [pubchemlite.lcsb.uni.lu]

- 4. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 6. 3-FURYLMETHYLAMINE | 4543-47-9 [amp.chemicalbook.com]

- 7. CAS 165253-31-6: 1-(tetrahydrofuran-3-yl)methanamine [cymitquimica.com]

- 8. Furfurylamine | C5H7NO | CID 3438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 15. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization | MDPI [mdpi.com]

- 16. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 18. acdlabs.com [acdlabs.com]

- 19. biopharminternational.com [biopharminternational.com]

- 20. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Discovery and History of Furan-Containing Compounds

Abstract

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, represents a cornerstone of organic and medicinal chemistry.[1][2][3] Its journey from an obscure laboratory curiosity to a privileged scaffold in pharmaceuticals, natural products, and industrial chemicals is a testament to nearly 250 years of chemical discovery. This in-depth guide provides a technical and historical narrative of furan-containing compounds. We will explore the initial serendipitous discoveries, the elucidation of the furan structure, the development of foundational and modern synthetic methodologies, the isolation of bioactive natural products, and the rational design of blockbuster pharmaceuticals. This guide is structured to provide not just a chronological account, but also a causal understanding of the experimental choices and technological advancements that have shaped the field, offering valuable insights for today's research and development professionals.

The Dawn of Furan Chemistry: From Bran and Distillates

The story of furan does not begin with the parent heterocycle itself, but with its derivatives, products of early experiments on natural materials. The name "furan" is derived from the Latin furfur, meaning bran, a nod to the agricultural sources from which its first-known derivatives were isolated.[4][5]

First Sightings: 2-Furoic Acid and Furfural

The first furan derivative to be described was 2-furoic acid, prepared in 1780 by the Swedish chemist Carl Wilhelm Scheele.[4][6][7] Through the dry distillation of mucic acid, which he obtained from natural gums, Scheele isolated a white crystalline solid he named "pyromucic acid".[6] This marked the first-ever synthesis of a furan-containing compound.[6]

More than half a century later, in 1831, German chemist Johann Wolfgang Döbereiner produced another important furan derivative, furfural, as a byproduct of formic acid synthesis.[4][8] A few years later, in 1840, Scottish chemist John Stenhouse demonstrated that furfural could be produced by distilling various agricultural materials like corn, oats, and bran with aqueous sulfuric acid, and he correctly determined its empirical formula.[8] It was George Fownes who, in 1845, coined the name "furfurol" (from furfur and oleum, oil), which was later adapted to furfural.[8]

The Parent Ring Unveiled

Despite the isolation of its derivatives, the parent furan ring remained elusive until 1870. It was the German chemist Heinrich Limpricht, a student of the renowned Friedrich Wöhler, who first prepared furan.[4][9] Limpricht synthesized the compound but, interestingly, misidentified it as "tetraphenol," likely conceptualizing it as a four-carbon analogue of phenol.[4][9] The true cyclic ether structure of furan was later confirmed through the work of chemists like Adolf von Baeyer and Carl Harries, who elucidated the structures of furfural and related compounds.[8]

Foundational Syntheses: Building the Furan Core

The ability to construct the furan ring systematically, rather than relying on the decomposition of natural products, was a critical step for the field. Two classical named reactions, developed in the late 19th and early 20th centuries, remain fundamental to furan synthesis today.

The Paal-Knorr Furan Synthesis (1884)

One of the most important and enduring methods for preparing furans is the Paal-Knorr synthesis.[10] Reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, this reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound.[11][12][13]

The reaction's utility lies in its simplicity and the ready availability of 1,4-dione starting materials.[10][11] The mechanism, though long utilized, was not fully elucidated until the 1990s.[11] It proceeds via the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl.[11][12] Subsequent dehydration of the resulting hemiacetal intermediate yields the aromatic furan ring.[11]

Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylfuran

Objective: To synthesize 2,5-dimethylfuran from 2,5-hexanedione via acid-catalyzed cyclization.

Materials:

-

2,5-Hexanedione (1,4-diketone)

-

p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄) (Catalyst)

-

Toluene or Benzene (Solvent)

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (5%, aqueous)

-

Anhydrous magnesium sulfate (Drying agent)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reagents: To the flask, add 2,5-hexanedione (1.0 eq), a suitable solvent like toluene, and a catalytic amount of p-TsOH (e.g., 0.05 eq).

-

Reaction: Heat the mixture to reflux. The water formed during the cyclization will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

-

Monitoring: Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.

-

Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation to yield pure 2,5-dimethylfuran.

The Feist-Bénary Furan Synthesis (1902)

Another classic route is the Feist-Bénary synthesis, independently described by Franz Feist and Erich Bénary.[14] This reaction involves the base-catalyzed condensation of an α-halo ketone with a β-dicarbonyl compound (like a β-ketoester) to produce substituted furans.[14][15][16][17] The reaction typically uses an amine base, such as pyridine or ammonia.[15][17] The mechanism proceeds through the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-halo ketone.[14][18] An intramolecular cyclization followed by dehydration yields the final furan product.[14][18]

The Pharmaceutical Ascendancy of the Furan Ring

The furan scaffold is a key structural component in a multitude of clinically approved drugs, where it can act as a stable aromatic core or a versatile synthon.[2][19][20][21] Its unique electronic and steric properties often enhance drug-receptor interactions, improve bioavailability, and modify metabolic stability.[2]

The Nitrofurans: An "Old" Class for Modern Problems

The nitrofuran class of synthetic antibiotics, characterized by a furan ring bearing a nitro group, was introduced in the 1940s and 1950s.[22][23] These compounds are prodrugs, activated by bacterial nitroreductases to form reactive species that damage bacterial DNA and other macromolecules.[22][24]

-

Nitrofurantoin: Remains a first-line treatment for urinary tract infections.[1][22]

-

Furazolidone: Used to treat bacterial diarrhea.[22]

-

Nitrofurazone: Employed as a topical antimicrobial.[22]

With the rise of antibiotic resistance, there is renewed interest in this "old" class of drugs, as their unique mechanism of action can be effective against multidrug-resistant pathogens.[22][24]

Ranitidine and Furosemide: Blockbusters with Furan Cores

Two of the most commercially successful drugs in history feature a furan ring, demonstrating its value in rational drug design.

-

Ranitidine (Zantac): An anti-ulcer agent that functions as a histamine H₂ receptor antagonist, reducing stomach acid production.[1][25] The dimethylaminomethylfuran nucleus replaced the imidazole ring of earlier H₂ antagonists, a key modification in its development.[25]

-

Furosemide (Lasix): A powerful loop diuretic used to treat fluid build-up caused by heart failure, liver scarring, or kidney disease.[1]

Table 1: Selected Furan-Containing Pharmaceuticals

| Drug Name | Therapeutic Class | Year of Introduction (Approx.) | Core Function of Furan Moiety |

| Nitrofurantoin | Antibiotic | 1953 | Essential part of the pharmacophore |

| Furosemide | Diuretic | 1964 | Aromatic scaffold |

| Ranitidine | Anti-ulcer (H₂ antagonist) | 1981 | Aromatic scaffold, imidazole bioisostere |

| Amiodarone | Antiarrhythmic | 1960s | Benzofuran core |

| Cefuroxime | Antibiotic (Cephalosporin) | 1977 | Furan ring in side chain |

Nature's Furanoids: Bioactive Natural Products

The furan ring is a common motif in a wide array of natural products, often contributing to their potent biological activities. These compounds are found in plants, fungi, and marine organisms.

Table 2: Examples of Furan-Containing Natural Products

| Compound Class | Example | Natural Source | Noted Biological Activity |

| Furanoterpenoids | Ipomeamarone | Sweet potatoes (in response to stress) | Phytoalexin, antimicrobial |

| Furanocoumarins | Psoralen | Figs, celery, parsley | Photosensitizing, used in PUVA therapy |

| Furanolactones | Mintlactone | Mint species | Aromatic, flavor compound |

| Mycotoxins | Aflatoxin B₁ | Aspergillus species (fungi) | Highly carcinogenic and hepatotoxic |

| Nematicidals | 2-Furoic Acid | Dactylellina haptotyla (fungus) | Nematicidal |

The discovery of these compounds, particularly potent toxins like aflatoxins, spurred significant research into both their biosynthesis and their mechanisms of action, further cementing the importance of the furan moiety in toxicology and chemical biology.

Evolution of Analytical and Characterization Techniques

The journey of furan chemistry has been intrinsically linked to advancements in analytical technology. Early work relied on elemental analysis and classical chemical tests to deduce empirical formulas and functional groups.[8]

The structural elucidation of these often-unstable heterocycles was challenging.[8] The advent of modern spectroscopic techniques in the 20th century was a watershed moment:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Became the preferred method for detecting and quantifying volatile furans, especially in food science where furan can be a heat-induced toxicant.[26][27][28] Headspace sampling (HS-GC-MS) is particularly crucial for analyzing trace amounts in complex matrices.[27][28]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provided an unambiguous method for determining the precise substitution patterns on the furan ring, confirming structures proposed by synthesis, and elucidating the three-dimensional structure of complex natural products.

-

Solid-Phase Microextraction (SPME): The development of advanced extraction techniques like SPME, often coupled with GC-MS, has allowed for highly sensitive and solvent-free analysis of furan and its derivatives in various samples.[27][29]

Conclusion and Future Perspectives

From its origins as an odorous oil distilled from bran to its central role in life-saving medicines, the history of the furan ring is a microcosm of the evolution of organic chemistry. The foundational synthetic methods, like the Paal-Knorr and Feist-Bénary reactions, remain relevant today, albeit with modern improvements such as microwave-assisted protocols.[10] The furan scaffold continues to be a fertile ground for drug discovery, serving as a versatile building block and a reliable pharmacophore.[2][30] As synthetic chemistry advances, new methods for constructing and functionalizing the furan ring will undoubtedly emerge, opening new avenues for the development of novel therapeutics, sustainable polymers from bio-based furans like furfural, and advanced materials. The rich history of furan underscores a fundamental principle: the deep investigation of even the simplest chemical structures can yield profound and lasting scientific and societal benefits.

References

-

Wikipedia. (n.d.). Furan. Retrieved from [Link]

-

Wikipedia. (n.d.). Heinrich Limpricht. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

-

Vimberg, V., et al. (2021). Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLoS Pathogens. Retrieved from [Link]

-

YouTube. (2021). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]

-

Genealogy Database Entry. (n.d.). Limpricht, Heinrich Franz Peter. Retrieved from [Link]

-

Britannica. (n.d.). Furan | Synthesis, Polymerization, Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Furfural. Retrieved from [Link]

-

Wikipedia. (n.d.). Feist–Benary synthesis. Retrieved from [Link]

-

Pharmacological activity of furan derivatives. (2024). Retrieved from [Link]

-

Wiley Online Library. (2010). Feist‐Bénary Reaction. Retrieved from [Link]

-

No Crematory. (2010). Furan. Retrieved from [Link]

-

Química Organica.org. (n.d.). Feist-Benary synthesis of furan. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

-

PubMed Central. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Retrieved from [Link]

-

YouTube. (2014). Furan. Retrieved from [Link]

-

LCGC International. (n.d.). The Determination of Furan in Foods — Challenges and Solutions. Retrieved from [Link]

-

Britannica. (2025). Furfural | Uses, Structure, Definition, & Production. Retrieved from [Link]

-

Wisdomlib. (2025). Nitrofurans: Significance and symbolism. Retrieved from [Link]

-